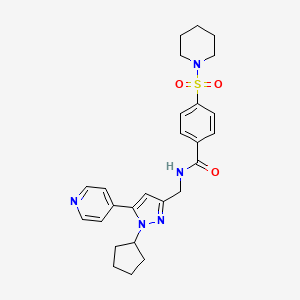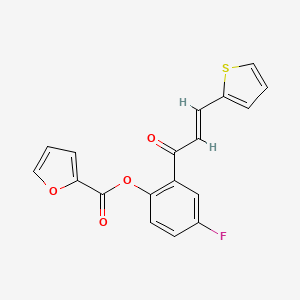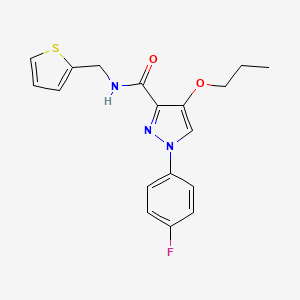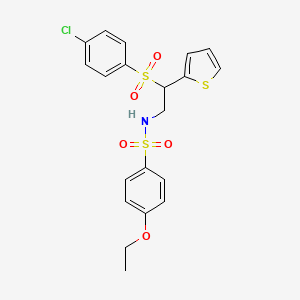
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Modeling
Molecular Interaction with CB1 Cannabinoid Receptor N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is identified as a potent and selective antagonist for the CB1 cannabinoid receptor. The study provides insights into the molecular interaction of this compound, which shares structural similarities with N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, with the CB1 receptor. The research used AM1 molecular orbital method and conformational analysis to understand the binding interaction with the receptor (Shim et al., 2002).
Pharmacophore Models for CB1 Receptor Ligands The study contributes to the development of unified pharmacophore models for CB1 receptor ligands, incorporating protonated forms of similar compounds into the model. This research is crucial for understanding the steric and electrostatic requirements for binding to the CB1 receptor, which can be applied to the study of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide (Shim et al., 2002).
Structural Analysis and Synthesis
Synthesis and Characterization of Analogous Compounds The synthesis of a range of compounds including N-cycloalkanes, morpholine, and pyrazole derivatives, which can be related to the synthesis and characterization of N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, is detailed. This study offers insights into the structural aspects and potential modifications of similar compounds (Ho & Suen, 2013).
Structural Studies of Pyrazole Derivatives This research explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. It provides valuable information on the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which is relevant for the study of compounds like N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide (Lan et al., 1999).
Bioactivity and Therapeutic Potential
Bioactivity Study of Benzamides and Their Complexes A study on the bioactivity of benzamides and their copper and cobalt complexes, which are structurally related to the compound , offers insights into potential bioactivities and therapeutic applications of similar compounds (Khatiwora et al., 2013).
Antitumor and Antioxidant Activities The synthesis and evaluation of certain heterocyclic compounds, including pyrazole derivatives, highlight their potential antitumor and antioxidant activities. This research could be relevant for understanding the bioactivity of compounds like N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide (Bialy & Gouda, 2011).
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c32-26(21-8-10-24(11-9-21)35(33,34)30-16-4-1-5-17-30)28-19-22-18-25(20-12-14-27-15-13-20)31(29-22)23-6-2-3-7-23/h8-15,18,23H,1-7,16-17,19H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLONVIHCPSIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)
![N-[[4-(2-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2438835.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)
![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2438843.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2438846.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2438849.png)
![2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2438852.png)



![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)